molecular formula C26H30N4O3S B3728524 [5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium

[5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium

Cat. No.: B3728524
M. Wt: 478.6 g/mol
InChI Key: XNLLJDLXBTUHBS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a dihydropyridine core, a sulfanylidene group, and a morpholin-4-ium moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the sulfanylidene group and the morpholin-4-ium moiety. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous-flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as catalytic oxidation and reductive alkylation are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, acids, and bases under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

[5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium:

Properties

IUPAC Name

[5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N3O2S.C5H11NO/c1-13-18(20(25)24-16-10-6-7-11-17(16)26-2)19(14-8-4-3-5-9-14)15(12-22)21(27)23-13;1-6-2-4-7-5-3-6/h3-11,19H,1-2H3,(H,23,27)(H,24,25);2-5H2,1H3/q-1;/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLLJDLXBTUHBS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C=[N-])C(=S)N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC.C[NH+]1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.